![molecular formula C16H13BrFNO B5379676 3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5379676.png)
3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one
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Overview
Description
3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one, commonly known as BF4, is a synthetic compound with potential applications in scientific research. Its unique chemical structure makes it a promising candidate for studying various biological processes.
Mechanism of Action
BF4 works by binding to specific proteins and enzymes, inhibiting their activity. It has been shown to inhibit the activity of various kinases, which play a crucial role in cell signaling pathways. By inhibiting kinase activity, BF4 can disrupt cell signaling and induce cell death in cancer cells.
Biochemical and Physiological Effects:
BF4 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of specific enzymes and proteins. BF4 has also been shown to have anti-inflammatory properties, making it a potential candidate for developing new anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
BF4 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. It has also been shown to have low toxicity, making it safe for use in lab experiments. However, BF4 has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for BF4 research. One potential direction is to explore its potential as a cancer therapy. BF4 has been shown to have anticancer properties, and further research could lead to the development of new cancer treatments. Another potential direction is to study its effects on specific enzymes and proteins, which could lead to the development of new drugs for a range of diseases. Additionally, further research could be done to improve the solubility of BF4 in aqueous solutions, making it easier to use in lab experiments.
Synthesis Methods
BF4 can be synthesized using a multistep process that involves the reaction of 4-bromo-2-fluoroaniline with 1-phenyl-2-buten-1-one. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
BF4 has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used to study various biological processes, including enzyme inhibition, protein-protein interactions, and cell signaling pathways. BF4 has also been shown to have anticancer properties, making it a promising candidate for developing new cancer therapies.
properties
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-1-phenylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c1-11(9-16(20)12-5-3-2-4-6-12)19-15-8-7-13(17)10-14(15)18/h2-10,19H,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNLBQFIGSRPAU-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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